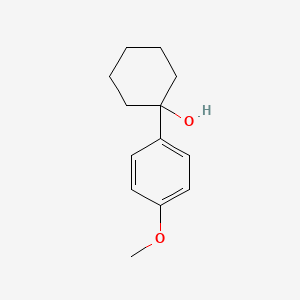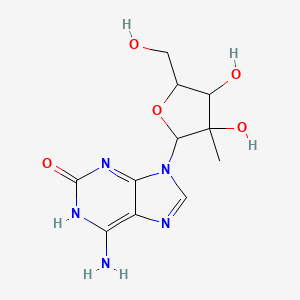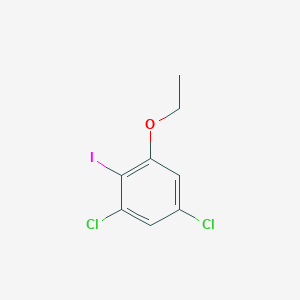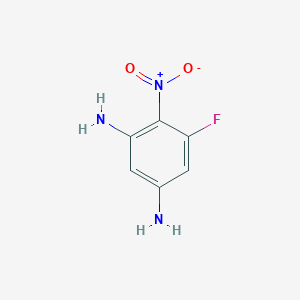
1-(4-Methoxyphenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2. It is a white crystalline solid that is soluble in organic solvents like dichloromethane and methanol but insoluble in water . This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of an alkali alkoxide in methanol or ethanol to form 1-(cyano-4-methoxyphenyl)methylcyclohexanol. This intermediate is then hydrogenated using a hydrogenation catalyst and an inorganic acid to yield this compound .
Another method involves the electrochemical deconstructive functionalization of cycloalkanols via alkoxy radicals enabled by proton-coupled electron transfer (PCET). This method is applicable across a diverse array of substituted cycloalkanols and can be performed on a gram scale in continuous single-pass flow .
Industrial Production Methods
Industrial production of this compound often involves the use of dual catalysts like Co-NiO, which enhances the reaction rate and yield. The process typically includes dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent, adding the catalyst, and reacting under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces substituted phenylcyclohexanols.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)cyclohexan-1-ol involves its interaction with molecular targets and pathways. For example, in electrochemical reactions, the compound undergoes oxidation to form alkoxy radicals, which then participate in various bond-forming processes. These radicals can undergo β-scission processes, hydrogen atom transfers, and addition to π-systems, leading to the formation of functionalized products .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)cyclohexan-1-ol is similar to compounds like venlafaxine and desvenlafaxine, which are used as antidepressants. These compounds share a similar phenylcyclohexanol structure but differ in their functional groups and specific applications. For example, venlafaxine is a serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety disorders .
List of Similar Compounds
Venlafaxine: An antidepressant used to treat major depressive disorder and anxiety disorders.
Desvenlafaxine: An active metabolite of venlafaxine with similar therapeutic uses.
1-(4-Methoxyphenyl)cyclohexan-1-amine: A related compound with potential biological activities.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
FLYAGGNZYBWGJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)



![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)




![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)



